2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxine
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Overview
Description
2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxine is an organic compound characterized by its unique structure, which includes a benzodioxine ring substituted with difluoromethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a difluoromethylated phenol derivative with an appropriate dihydroxybenzene compound. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the benzodioxine ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or benzodioxine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzodioxine or phenyl rings.
Scientific Research Applications
2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2,3-dihydro-1,4-benzodioxine: Lacks the phenyl group, leading to different chemical and biological properties.
3-Phenyl-1,4-benzodioxine:
2,3-Dihydro-1,4-benzodioxine: The absence of both difluoromethyl and phenyl groups results in a simpler structure with distinct properties.
Uniqueness
2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxine is unique due to the presence of both difluoromethyl and phenyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,3-difluoro-2-phenyl-2H-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-14(16)13(10-6-2-1-3-7-10)17-11-8-4-5-9-12(11)18-14/h1-9,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXLTLFAPWLNCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC3=CC=CC=C3O2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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